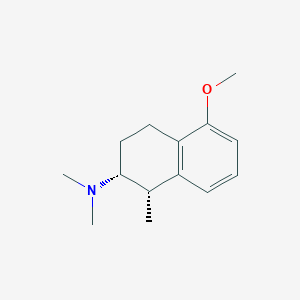
1-Methyl-5-methoxy-2-(dimethylamino)tetralin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-methoxy-2-(dimethylamino)tetralin (MMT) is a synthetic compound that belongs to the class of phenethylamines. It is also known as 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). MMT is a potent psychoactive compound that has been widely studied for its potential therapeutic applications. The aim of
Wirkmechanismus
The exact mechanism of action of MMT is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor. MMT also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C. MMT may also interact with other neurotransmitter systems, including dopamine and norepinephrine.
Biochemische Und Physiologische Effekte
MMT has been shown to induce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration. MMT has also been shown to induce changes in brain activity, including alterations in cortical activity and connectivity.
Vorteile Und Einschränkungen Für Laborexperimente
MMT has several advantages for use in lab experiments. It has a rapid onset of action and a short duration of effects, making it easier to study the acute effects of the compound. MMT is also relatively easy to synthesize and purify. However, MMT has several limitations for use in lab experiments. It is a potent psychoactive compound, which can make it difficult to control for subjective effects. MMT is also classified as a Schedule I controlled substance in the United States, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on MMT. One area of interest is the potential use of MMT in the treatment of mental health disorders, including depression and anxiety. Another area of interest is the potential use of MMT in the treatment of cluster headaches. Further research is also needed to better understand the mechanism of action of MMT and its effects on brain function.
Synthesemethoden
The synthesis of MMT involves the reaction of 5-methoxyindole with N,N-dimethyltryptamine in the presence of a Lewis acid catalyst. The reaction yields MMT as a white crystalline powder. The purity of MMT can be improved by recrystallization or chromatographic purification.
Wissenschaftliche Forschungsanwendungen
MMT has been studied for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and addiction. MMT has been shown to have a rapid onset of action and a short duration of effects, making it a promising candidate for use in psychotherapy. MMT has also been studied for its potential use in the treatment of cluster headaches.
Eigenschaften
CAS-Nummer |
102607-14-7 |
|---|---|
Produktname |
1-Methyl-5-methoxy-2-(dimethylamino)tetralin |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
(1S,2R)-5-methoxy-N,N,1-trimethyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-10-11-6-5-7-14(16-4)12(11)8-9-13(10)15(2)3/h5-7,10,13H,8-9H2,1-4H3/t10-,13+/m0/s1 |
InChI-Schlüssel |
ZCNTYKAJYPYMNL-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](CCC2=C1C=CC=C2OC)N(C)C |
SMILES |
CC1C(CCC2=C1C=CC=C2OC)N(C)C |
Kanonische SMILES |
CC1C(CCC2=C1C=CC=C2OC)N(C)C |
Synonyme |
1-methyl-5-methoxy-2-(dimethylamino)tetralin AJ 118 AJ-118 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



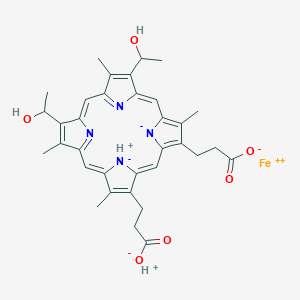
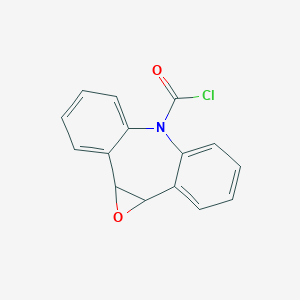
![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
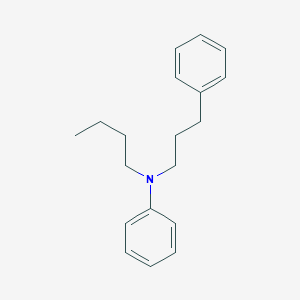
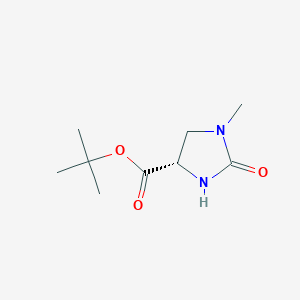
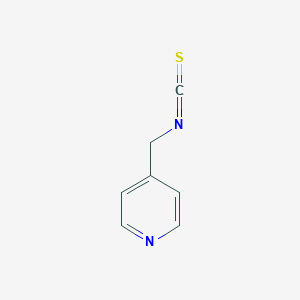
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)
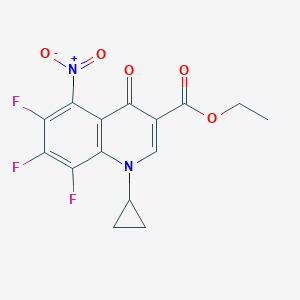
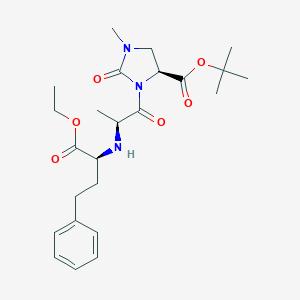
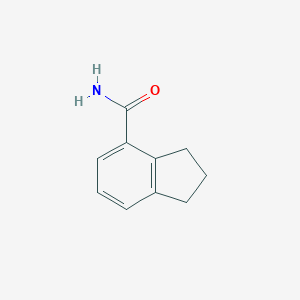
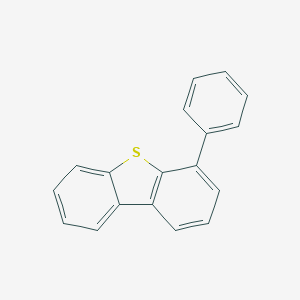
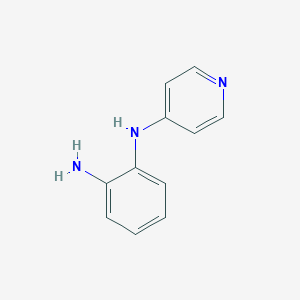
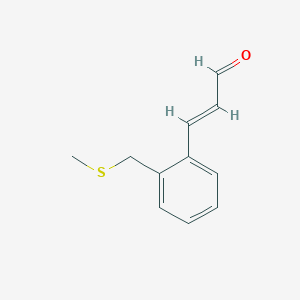
![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)